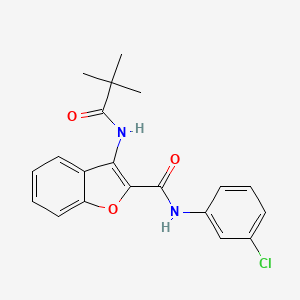

N-(3-chlorophenyl)-3-pivalamidobenzofuran-2-carboxamide

Description

N-(3-Chlorophenyl)-3-pivalamidobenzofuran-2-carboxamide is a benzofuran-based carboxamide derivative featuring a 3-chlorophenyl substituent and a pivalamido (tert-butyl carboxamido) group at the 3-position of the benzofuran core. The pivalamido group enhances lipophilicity and metabolic stability compared to smaller substituents, which may influence bioavailability and target binding .

Properties

IUPAC Name |

N-(3-chlorophenyl)-3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3/c1-20(2,3)19(25)23-16-14-9-4-5-10-15(14)26-17(16)18(24)22-13-8-6-7-12(21)11-13/h4-11H,1-3H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPYSKNWINHURI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-pivalamidobenzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate phenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of Pivalamide Group: The pivalamide group is introduced by reacting the benzofuran intermediate with pivaloyl chloride in the presence of a base such as pyridine or triethylamine.

Attachment of 3-Chlorophenyl Moiety: The final step involves the coupling of the 3-chlorophenyl group to the benzofuran-pivalamide intermediate using a suitable coupling reagent like palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

Industrial Production Methods

Industrial production of N-(3-chlorophenyl)-3-pivalamidobenzofuran-2-carboxamide may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-pivalamidobenzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized benzofuran derivatives.

Reduction: Reduced benzofuran derivatives.

Substitution: Substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-pivalamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Chlorophenyl)naphthyl Carboxamide

- Structure : Features a naphthyl group instead of benzofuran and lacks the pivalamido moiety.

- Pharmacological Activity: Demonstrated superior binding affinity to inflammatory targets (FLT1, NOS2, NOS3) compared to aspirin and indomethacin in docking assays. Its high "softness" (reactivity index) correlates with strong target interactions .

- Key Difference : The benzofuran scaffold in the target compound may enhance aromatic stacking interactions, while the pivalamido group could reduce metabolic degradation compared to the naphthyl derivative.

Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

- Structure : Contains a tetrahydrofuran ring and cyclopropane carboxamide.

- Use : Agricultural fungicide .

3-(3-Chloropropanamido)-N-(2-Fluorophenyl)-1-Benzofuran-2-Carboxamide

- Structure : Substitutes pivalamido with 3-chloropropanamido and 2-fluorophenyl instead of 3-chlorophenyl.

- Physicochemical Properties : Molecular weight 360.77 vs. ~425 (estimated for the target compound). The 3-chloropropanamido group increases polarity but may reduce stability compared to the bulky pivalamido group .

N-(3-Bromo-2-Methylphenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide

- Structure : Pyridine-based carboxamide with bromine and methyl substituents.

- Structural Insight : Exhibits near-planar conformation due to π-conjugation, facilitating solid-state dimerization via hydrogen bonds. The target compound’s benzofuran core may adopt similar planar conformations, enhancing crystallinity .

Structural and Functional Analysis

Table 1: Comparative Analysis of Key Compounds

Pharmacological Potential

- Anti-Inflammatory Activity: Analogous to N-(3-chlorophenyl)naphthyl carboxamide, the target compound may inhibit pro-inflammatory enzymes (e.g., NOS2) but with improved pharmacokinetics due to the pivalamido group .

- Target Selectivity : The benzofuran scaffold could favor interactions with hydrophobic binding pockets, distinguishing it from naphthyl or pyridine-based analogs.

Biological Activity

N-(3-chlorophenyl)-3-pivalamidobenzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables illustrating key findings.

Chemical Structure and Properties

N-(3-chlorophenyl)-3-pivalamidobenzofuran-2-carboxamide has a complex structure characterized by the presence of a chlorophenyl group, a pivalamide moiety, and a benzofuran core. The molecular formula is , and its molecular weight is approximately 305.78 g/mol.

The biological activity of N-(3-chlorophenyl)-3-pivalamidobenzofuran-2-carboxamide primarily stems from its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, which can lead to several therapeutic effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as cancer cell proliferation.

- Receptor Modulation : It can interact with receptors that play critical roles in inflammation and pain pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(3-chlorophenyl)-3-pivalamidobenzofuran-2-carboxamide. The compound has shown effectiveness against various cancer cell lines.

Table 1: Anticancer Activity of N-(3-chlorophenyl)-3-pivalamidobenzofuran-2-carboxamide

These results indicate a promising profile for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits moderate antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of N-(3-chlorophenyl)-3-pivalamidobenzofuran-2-carboxamide

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

Study on Anticancer Properties

In a study published in 2021, researchers investigated the potential of N-(3-chlorophenyl)-3-pivalamidobenzofuran-2-carboxamide in inhibiting the growth of lung cancer cells. The study utilized both 2D and 3D cell culture models to assess the effectiveness of the compound. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in 3D models, suggesting enhanced efficacy in more physiologically relevant conditions .

Study on Antimicrobial Effects

Another study focused on the antimicrobial properties of the compound against various pathogens. It was found to be particularly effective against Gram-positive bacteria, with notable inhibition zones observed in agar diffusion assays. This positions N-(3-chlorophenyl)-3-pivalamidobenzofuran-2-carboxamide as a potential candidate for developing new antimicrobial therapies.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-(3-chlorophenyl)-3-pivalamidobenzofuran-2-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step processes, such as:

Benzofuran core construction : Cyclization of substituted phenols with α,β-unsaturated carbonyls under acidic conditions .

Amide coupling : Reaction of benzofuran-2-carboxylic acid derivatives with 3-chloroaniline using coupling agents (e.g., HATU or EDCI) in anhydrous DMF or THF .

Pivalamide introduction : Acylation of the amine intermediate with pivaloyl chloride in the presence of a base (e.g., triethylamine) .

- Key conditions : Temperature (0–25°C for coupling), solvent polarity (DMF enhances solubility), and catalyst choice (Pd for C-H activation in benzofuran functionalization) . Purification via column chromatography or HPLC (≥98% purity) is critical .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : Use a combination of:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); retention time consistency confirms purity .

- NMR Spectroscopy : and NMR to verify proton environments and carbonyl/aromatic signals (e.g., benzofuran C=O at ~165 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) within 5 ppm error .

Advanced Research Questions

Q. What strategies resolve contradictions between computational binding predictions and experimental bioactivity data for this compound?

- Methodological Answer :

Molecular Docking vs. X-ray Crystallography : Compare docking results (e.g., AutoDock Vina) with crystal structures of target proteins (e.g., kinase domains) to identify steric clashes or solvation effects .

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K) to validate computational values .

Alanine Scanning Mutagenesis : Test binding affinity changes in mutated receptors to pinpoint critical residues .

Q. How can regioselectivity challenges in benzofuran ring functionalization be addressed during analog synthesis?

- Methodological Answer :

- Directing Groups : Install temporary groups (e.g., -OMe or -NO) to steer electrophilic substitution; later remove via hydrolysis .

- Transition Metal Catalysis : Use Pd-catalyzed C-H activation for site-specific arylation (e.g., Suzuki-Miyaura coupling with aryl boronic acids) .

- Microwave-Assisted Synthesis : Enhance reaction efficiency and selectivity under controlled temperature/pressure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.